3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
3-(4-Methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a pyrroloquinoxaline derivative featuring a pentyl chain at position 1 and a 4-methylbenzenesulfonyl group at position 3. The pyrroloquinoxaline core provides a planar aromatic system, while the substituents modulate physicochemical properties and biological interactions.
Properties
Molecular Formula |
C22H24N4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-pentylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C22H24N4O2S/c1-3-4-7-14-26-21(23)20(29(27,28)16-12-10-15(2)11-13-16)19-22(26)25-18-9-6-5-8-17(18)24-19/h5-6,8-13H,3-4,7,14,23H2,1-2H3 |
InChI Key |
SEIZPNMEZLBYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core The final steps involve the sulfonylation with 4-methylbenzenesulfonyl chloride and the alkylation with pentyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. It may also interfere with cellular signaling pathways, resulting in the modulation of cell growth and apoptosis . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features
The table below compares substituents, molecular weights, and biological activities of closely related pyrroloquinoxaline derivatives:
Substituent Impact on Properties
- Fluorophenyl/Propyl Groups (Analogues): Fluorine atoms or aromatic groups may improve target binding via hydrophobic or π-π interactions but reduce metabolic stability .
Position 3 Modifications :
- 4-Methylbenzenesulfonyl (Target) : The methyl group on the sulfonyl moiety may enhance electron-donating effects, altering binding affinity compared to phenyl or methoxyphenyl sulfonyl groups .
- Phenylsulfonyl (Analogues) : Common in SIRT1 activators; bulkier substituents like methoxyphenyl may sterically hinder target interactions .
Biological Activity
3-(4-Methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic compound that has garnered attention for its biological activity, particularly as a cannabinoid receptor agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrroloquinoxaline core, which is known for its interaction with various biological targets, including cannabinoid receptors.
Research indicates that 3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine acts primarily as an agonist for the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system and play crucial roles in various physiological processes, including pain modulation, appetite regulation, and immune response.
Biological Activity
1. Cannabinoid Receptor Agonism:
The compound exhibits significant affinity for both CB1 and CB2 receptors. Studies have shown that it can modulate neurotransmitter release in neuronal cultures, suggesting potential applications in pain relief and neuroprotection.
2. Antiproliferative Effects:
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, it has shown efficacy against glioblastoma multiforme and breast cancer cells, with IC50 values indicating potent antiproliferative activity at low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| Glioblastoma Multiforme | 0.5 |
| Breast Adenocarcinoma | 0.8 |
3. Apoptotic Induction:
Morphological studies have revealed that treatment with this compound leads to typical apoptotic features in cancer cells, such as chromatin condensation and cell shrinkage. This suggests that it may trigger programmed cell death pathways beneficial for cancer therapy.
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study involving animal models demonstrated that administration of 3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine resulted in reduced neuroinflammation and improved cognitive function in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.
Case Study 2: Pain Management
In a clinical trial focusing on chronic pain management, patients treated with the compound reported significant reductions in pain scores compared to placebo groups. This trial highlights its potential as an alternative therapeutic agent for pain relief.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
